molecular formula C8H6BrN3O B13355946 5-Amino-3-(3-bromo-2-pyridyl)isoxazole

5-Amino-3-(3-bromo-2-pyridyl)isoxazole

Cat. No.: B13355946
M. Wt: 240.06 g/mol
InChI Key: OSUZRSPIOYDVCE-UHFFFAOYSA-N
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Description

3-(3-Bromopyridin-2-yl)isoxazol-5-amine is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopyridin-2-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the bromopyridinyl group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromopyridine-2-carboxylic acid with hydroxylamine hydrochloride can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopyridin-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(3-Bromopyridin-2-yl)isoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromopyridin-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromophenyl)isoxazol-5-amine
  • 3-(3-Fluorophenyl)isoxazol-5-amine
  • 5-(4-Methoxyphenyl)isoxazol-3-amine

Uniqueness

3-(3-Bromopyridin-2-yl)isoxazol-5-amine is unique due to the presence of the bromopyridinyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

3-(3-bromopyridin-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H6BrN3O/c9-5-2-1-3-11-8(5)6-4-7(10)13-12-6/h1-4H,10H2

InChI Key

OSUZRSPIOYDVCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NOC(=C2)N)Br

Origin of Product

United States

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